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The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the quest for

novel analgesics. Human genetic studies have unequivocally linked this channel to pain

perception, making it a focal point for the development of non-opioid pain therapeutics. While

the scorpion toxin-derived peptide OD1 has been a valuable tool in this research, a host of

other peptides, primarily from animal venoms, have surfaced as potent and selective

modulators of NaV1.7. This guide provides a comparative overview of these alternative

peptides, presenting their performance based on available experimental data to aid

researchers in selecting the optimal tools for their pain research endeavors.

Executive Summary
This guide focuses on a selection of well-characterized peptides that have demonstrated

significant potential in targeting NaV1.7 for pain research. These include Ssm6a from centipede

venom, ProTx-II and its engineered analogues from tarantula venom, various μ-conotoxins

from cone snails, and μ-theraphotoxin-Pn3a from tarantula venom. The primary mechanism of

action for these peptides is the inhibition of NaV1.7 channels, which are key regulators of

neuronal excitability in pain-sensing neurons. By blocking these channels, the peptides

effectively dampen the transmission of pain signals.

The following sections provide a detailed comparison of these peptides, including their potency,

selectivity, and in vivo efficacy, supported by data from preclinical studies. Experimental

protocols for key assays are also outlined to provide context for the presented data.
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Comparative Performance of NaV1.7-Targeting
Peptides
The analgesic potential of these peptides is primarily evaluated based on their potency (IC50)

in blocking NaV1.7 channels and their selectivity against other NaV subtypes to minimize off-

target effects. In vivo efficacy is often assessed in rodent models of pain.
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Peptide Source Target
Potency
(IC50 for
hNaV1.7)

Selectivit
y Profile

In Vivo
Efficacy

Key
Findings
&
Referenc
es

Ssm6a

Centipede

(Scolopend

ra

subspinipe

s mutilans)

NaV1.7 ~25 nM[1]

>150-fold

selective

for NaV1.7

over other

human

NaV

subtypes.

[1]

More

analgesic

than

morphine

in a

chemical-

induced

pain

model;

equipotent

in thermal

and acid-

induced

pain

models in

rodents.[1]

A potent

and highly

selective

inhibitor of

NaV1.7.[1]

Fusion with

a protein

scaffold

can

improve its

therapeutic

potential.

[2]

ProTx-II

Tarantula

(Thrixopel

ma

pruriens)

NaV1.7 0.3 nM[3]

Potent

inhibitor of

NaV1.7

with

moderate

selectivity

against

other NaV

subtypes.

Analgesic

in a mouse

model of

spontaneo

us pain

induced by

the NaV1.7

activator

OD1.[4]

A well-

characteriz

ed NaV1.7

inhibitor; its

analogues

are being

developed

for

improved

selectivity

and in vivo

properties.

[5][6]
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PTx2-3127

(ProTx-II

Analogue)

Engineere

d
NaV1.7 7 nM[7]

>1000-fold

selectivity

over

hNaV1.1,

NaV1.3,

NaV1.4,

NaV1.5,

NaV1.8,

and

NaV1.9.[7]

Efficacious

in rat

models of

chronic

and

thermal

pain when

administer

ed

intrathecall

y.[7]

Computatio

nally

designed

ProTx-II

analogue

with

enhanced

selectivity.

[7][8]

PTx2-3258

(ProTx-II

Analogue)

Engineere

d
NaV1.7 4 nM[7]

>1000-fold

selectivity

over

hNaV1.1,

NaV1.3,

NaV1.4,

NaV1.5,

NaV1.8,

and

NaV1.9.[7]

Not

explicitly

stated in

the

provided

results.

Another

highly

potent and

selective

engineered

ProTx-II

analogue.

[7][8]

μ-

conotoxin

KIIIA

Cone Snail

(Conus

kinoshitai)

Neuronal

NaV

subtypes

Potent

blocker of

certain

neuronal

NaV

subtypes.

Broad

activity on

neuronal

subtypes.

Suppresse

s

inflammato

ry pain in

the

formalin-

induced

pain assay

in mice

(ED50 of

0.1 mg/kg).

[9]

Demonstra

tes in vivo

analgesic

activity.[9]

[10]
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μ-

conotoxin

SIIIA

Cone Snail

(Conus

striatus)

Neuronal

NaV

subtypes

Potent

blocker of

certain

neuronal

NaV

subtypes.

Broad

activity on

neuronal

subtypes.

Analgesic

in the

formalin-

induced

pain assay

in mice

(ED50 of

0.9 mg/kg).

[9]

Shows

analgesic

effects in

an

inflammato

ry pain

model.[9]

[11][12]

μ-

theraphoto

xin-Pn3a

Tarantula

(Pamphob

eteus

nigricolor)

NaV1.7 0.9 nM[13]

40-1000-

fold

selectivity

over other

NaV

subtypes.

[13]

Antiallodyni

c in a

mouse

model of

acute

postsurgica

l pain.

Shows

synergy

with

opioids.

[13][14]

Highly

potent and

selective

NaV1.7

inhibitor

with

demonstrat

ed synergy

with

opioids.[13]

[14]

μ-TRTX-

Tp1a

(ProTx-III)

Tarantula

(Thrixopel

ma

pruriens)

NaV1.7

2.1 nM

(amidated

form)[4]

Preferential

ly inhibits

hNaV1.7 >

hNaV1.6 >

hNaV1.2 >

hNaV1.1 >

hNaV1.3.

[4]

Analgesic

by

reversing

spontaneo

us pain

induced by

OD1 in

mice.[4]

A novel

NaV1.7

inhibitor

with a

classic

inhibitor

cystine

knot (ICK)

motif.[4]
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μ-TRTX-

Phlo1a &

Phlo1b

Tarantula

(Phlogius

sp.)

NaV1.7

459 nM

(Phlo1a),

360 nM

(Phlo1b)[9]

Minor

inhibitory

activity on

rat NaV1.1,

NaV1.2,

and

NaV1.5.

Not

explicitly

stated in

the

provided

results.

Novel

peptides

from an

Australian

tarantula

that inhibit

hNaV1.7.

[9]

Signaling Pathway and Experimental Workflow
The primary mechanism of action of these peptides involves the blockade of the NaV1.7

channel in nociceptive neurons. This prevents the influx of sodium ions that is necessary for the

generation and propagation of action potentials, thereby inhibiting the transmission of pain

signals from the periphery to the central nervous system.

Nociceptive Neuron

Noxious Stimulus
(e.g., heat, pressure, chemical)

NaV1.7 Channel

Activates

Action Potential
Propagation

Initiates Pain Signal
 to CNS

Alternative Peptides
(Ssm6a, ProTx-II, etc.) Blocks

Click to download full resolution via product page

Fig. 1: Mechanism of action of NaV1.7-inhibiting peptides.

A typical experimental workflow to evaluate the efficacy of these peptides involves in vitro

characterization of their potency and selectivity, followed by in vivo assessment of their

analgesic effects in animal models of pain.
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Fig. 2: General experimental workflow for peptide evaluation.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50
Determination
This technique is the gold standard for measuring the inhibitory potency of peptides on specific

ion channels.

Objective: To determine the concentration of a peptide required to inhibit 50% (IC50) of the

current mediated by a specific NaV channel subtype.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1573939?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1573939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Cell Culture: HEK293 cells stably expressing the human NaV channel subtype of interest

(e.g., hNaV1.7) are cultured under standard conditions.

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled

with an intracellular solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10

HEPES, adjusted to pH 7.3 with CsOH.

Recording: Whole-cell voltage-clamp recordings are performed at room temperature. Cells

are bathed in an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1

MgCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH.

Voltage Protocol: To elicit NaV currents, cells are held at a holding potential of -120 mV and

depolarized to 0 mV for 20 ms.

Peptide Application: A range of concentrations of the test peptide is applied to the cells via a

perfusion system. The steady-state block of the peak current is measured at each

concentration.

Data Analysis: The concentration-response data are fitted to a Hill equation to determine the

IC50 value.

Formalin Test for In Vivo Analgesia
The formalin test is a widely used model of tonic chemical pain that allows for the assessment

of a compound's efficacy against both acute and inflammatory pain.

Objective: To evaluate the analgesic effect of a peptide in a rodent model of inflammatory pain.

Methodology:

Animal Acclimation: Mice or rats are acclimated to the testing environment (e.g., a clear

observation chamber) for at least 30 minutes before the experiment.

Drug Administration: The test peptide is administered (e.g., intraperitoneally or intrathecally)

at a predetermined time before the formalin injection. A control group receives a vehicle

injection.
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Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected

subcutaneously into the plantar surface of one hind paw.[6]

Behavioral Observation: Immediately after the injection, the animal's behavior is observed

and recorded for a set period (e.g., 60 minutes). The total time the animal spends licking,

biting, or flinching the injected paw is quantified.

Phases of Pain: The pain response occurs in two distinct phases: Phase I (early phase, 0-5

minutes post-injection) represents direct nociceptor activation, while Phase II (late phase,

15-60 minutes post-injection) is associated with inflammatory processes and central

sensitization.[5][10][11][15]

Data Analysis: The total time spent in nociceptive behavior is calculated for both phases and

compared between the peptide-treated and control groups to determine the analgesic effect.

Conclusion
The peptides discussed in this guide represent a promising arsenal of research tools for

investigating the role of NaV1.7 in pain and for the development of novel analgesics. While

OD1 remains a valuable pharmacological probe, alternatives such as Ssm6a, ProTx-II and its

analogues, and μ-theraphotoxin-Pn3a offer a range of potencies and selectivities that may be

better suited for specific research questions. The continued exploration of these and other

venom-derived peptides will undoubtedly accelerate our understanding of pain pathophysiology

and pave the way for the next generation of pain therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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